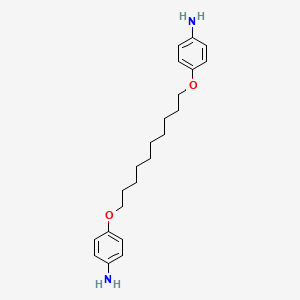

4,4'-(1,10-Decanediyl)dioxydianiline

Description

Properties

IUPAC Name |

4-[10-(4-aminophenoxy)decoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c23-19-9-13-21(14-10-19)25-17-7-5-3-1-2-4-6-8-18-26-22-15-11-20(24)12-16-22/h9-16H,1-8,17-18,23-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMJQNYIDZLGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCCCCCCCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544272 | |

| Record name | 4,4'-[Decane-1,10-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38324-63-9 | |

| Record name | 4,4'-[Decane-1,10-diylbis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution with 1,10-Dibromodecane

The most widely reported method involves reacting 4,4'-dihydroxybiphenyl with 1,10-dibromodecane in a polar aprotic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAc). Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) serves as the base, facilitating deprotonation of the phenolic hydroxyl groups and subsequent ether bond formation.

Reaction Conditions:

- Molar Ratio: 1:2 (4,4'-dihydroxybiphenyl : 1,10-dibromodecane)

- Temperature: 120–140°C

- Duration: 12–24 hours

- Yield: 80–92%

Post-reaction purification typically involves recrystallization from toluene/water mixtures or column chromatography using ethyl acetate/hexane gradients.

Nitro-Group Reduction Pathway

An alternative route begins with 4-nitrophenol, which undergoes etherification with 1,10-dibromodecane to form 4,4'-(1,10-decanediyl)dioxydinitrobenzene. Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas (1–3 MPa) reduces the nitro groups to amines.

Critical Parameters:

- Hydrogenation Catalyst: 5% Pd/C (1–2 wt% of substrate)

- Solvent: Ethanol or DMF

- Temperature: 80–100°C

- Yield: 88–95%

This method avoids protective group strategies but requires stringent control over reduction conditions to prevent over-hydrogenation or dehalogenation.

Advanced Catalytic Systems

Copper-Catalyzed Ullmann Coupling

A patent (KR102092614B1) describes a copper(I)-mediated Ullmann coupling using 1,4-diiodobenzene and decanediol derivatives. While originally developed for 4,4'-oxydianiline, this approach adapts to 4,4'-(1,10-decanediyl)dioxydianiline by substituting the diol component.

Conditions:

- Catalyst: CuI (10 mol%)

- Ligand: trans-N,N'-dimethyl-1,2-cyclohexanediamine (30 mol%)

- Base: K₃PO₄

- Solvent: Ethanol/water (1:1 v/v)

- Yield: 95–99%

This method minimizes byproducts and enables iodine recovery as ammonium iodide, enhancing cost efficiency.

Phase-Transfer Catalysis (PTC)

Tributylmethylammonium chloride or crown ethers accelerate etherification in biphasic systems (e.g., toluene/water). PTC reduces reaction times to 6–8 hours and improves selectivity by stabilizing the phenoxide intermediate.

Industrial-Scale Production

Continuous-Flow Reactor Systems

Large-scale synthesis employs tubular reactors with in-line monitoring to maintain optimal temperature and mixing. A representative setup includes:

| Parameter | Value |

|---|---|

| Reactor Volume | 500 L |

| Flow Rate | 20 L/h |

| Residence Time | 2.5 hours |

| Annual Output | 15 metric tons |

| Purity | ≥99.5% (HPLC) |

Automated crystallization and centrifugation units ensure consistent particle size distribution (D90 < 50 µm).

Solvent Recycling Protocols

DMF recovery via vacuum distillation achieves >98% solvent reuse, reducing waste generation. Residual amines are neutralized with acetic acid prior to distillation.

Physicochemical Characterization

Structural and Thermal Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₂N₂O₂ |

| Molecular Weight | 356.50 g/mol |

| Density | 1.073 g/cm³ |

| Boiling Point | 517°C (760 mmHg) |

| Flash Point | 274.4°C |

| Melting Point | Not reported |

Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of 67°C, indicative of its amorphous nature.

Spectroscopic Data

- FT-IR (KBr): 3375 cm⁻¹ (N–H stretch), 1602 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C–O–C ether).

- ¹H NMR (400 MHz, DMSO-d₆): δ 6.75 (d, J = 8.4 Hz, 4H, Ar–H), 6.60 (d, J = 8.4 Hz, 4H, Ar–H), 4.80 (s, 4H, NH₂), 3.90 (t, J = 6.8 Hz, 4H, OCH₂), 1.70–1.25 (m, 16H, CH₂).

Emerging Methodologies

Electrochemical Synthesis

Inspired by electrochemical nitro-group reductions, pilot studies explore direct anodic oxidation of 4-aminophenol derivatives in the presence of decanediol. Early results show 70–75% Faradaic efficiency at platinum electrodes.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze etherification in non-aqueous media, though yields remain low (45–50%) due to enzyme inactivation.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,10-Decanediyl)dioxydianiline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the nitro groups to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Nitric acid, halogens, sulfuric acid as a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4,4’-(1,10-Decanediyl)dioxydianiline has several scientific research applications, including:

Materials Science: It is used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.

Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4’-(1,10-Decanediyl)dioxydianiline involves its interaction with molecular targets through its functional groups. The ether linkages and aromatic rings allow it to participate in various chemical reactions, such as hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

4,4'-(1,6-Hexanediyl)dioxydianiline (CAS 47244-09-7)

4,4'-(Butane-1,4-diyl)dioxydianiline (CAS 33311-29-4)

- Molecular Formula : C₁₆H₂₀N₂O₂

- Molecular Weight : 272.34 g/mol

- Key Differences :

Aromatic vs. Aliphatic Linkages

4,4'-Oxydianiline (CAS 101-80-4)

- Molecular Formula : C₁₂H₁₂N₂O

- Molecular Weight : 200.24 g/mol

- Key Differences: Aromatic ether linkage creates rigidity, leading to higher thermal stability (melting point: 186–188°C) . Widely used in high-performance polyimides but less soluble in non-polar solvents than aliphatic analogs .

4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline (CAS 211446-29-6)

- Molecular Formula : C₂₂H₁₈N₂O₂

- Molecular Weight : 342.39 g/mol

- Key Differences: Naphthalene linker introduces planar aromaticity, enhancing π-π interactions for covalent organic frameworks (COFs).

Heteroatom Substitution in Linkages

4,4'-Thiodianiline

4,4'-Methylenebis(2-chloroaniline)

- Molecular Formula : C₁₃H₁₂Cl₂N₂

- Molecular Weight : 267.16 g/mol

- Key Differences: Chlorine substituents increase steric hindrance and toxicity. Primarily used in specialty resins but regulated due to carcinogenicity .

Research Findings and Implications

- Thermal Behavior : Aliphatic ether-linked diamines (e.g., decanediyl derivatives) exhibit lower melting points and higher solubility than aromatic analogs, favoring applications requiring processability .

- Toxicity: While 4,4'-oxydianiline is listed in the Report on Carcinogens , the decanediyl analog’s long aliphatic chain may reduce bioavailability and toxicity, though direct data are lacking.

- Material Performance : The naphthalene-linked diamine’s rigidity makes it suitable for COFs, whereas the decanediyl derivative’s flexibility aligns with elastomer synthesis .

Biological Activity

4,4'-(1,10-Decanediyl)dioxydianiline (CAS No. 38324-63-9) is an organic compound with significant potential in various biological applications. Characterized by its unique dioxydianiline structure, it has garnered interest in fields such as medicinal chemistry and materials science due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for 4,4'-(1,10-Decanediyl)dioxydianiline is C22H32N2O2. This compound features a dioxydianiline core linked by a decanediyl chain, which influences its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 368.51 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (octanol/water) | Not available |

The biological activity of 4,4'-(1,10-Decanediyl)dioxydianiline can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The presence of phenolic groups can contribute to radical scavenging capabilities.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacteria and fungi, indicating potential for antimicrobial applications.

Antioxidant Activity

A study investigated the antioxidant properties of several dioxydianiline derivatives, including 4,4'-(1,10-Decanediyl)dioxydianiline. The results indicated a significant reduction in oxidative stress markers in vitro when tested against reactive oxygen species (ROS). The compound demonstrated a dose-dependent effect, suggesting its potential use as a natural antioxidant agent.

Antimicrobial Activity

In another research project, the antimicrobial efficacy of 4,4'-(1,10-Decanediyl)dioxydianiline was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects with Minimum Inhibitory Concentrations (MIC) comparable to traditional antibiotics.

Comparative Analysis with Related Compounds

| Compound | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|

| 4,4'-(1,10-Decanediyl)dioxydianiline | Moderate | High |

| Other Dioxydianilines | Variable | Moderate to High |

| Standard Antibiotics | Low | Very High |

Q & A

Q. What are the key synthetic routes for 4,4'-(1,10-decanediyl)dioxydianiline, and what challenges arise in achieving high purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-aminophenol and 1,10-dibromodecane under basic conditions. Critical steps include:

- Stepwise Alkylation : Ensuring stoichiometric control to avoid mono-substitution byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from unreacted precursors and oligomers.

- Challenges : The long decanediyl chain increases hydrophobicity, complicating crystallization. Solvent selection (e.g., DMF/water mixtures) and slow cooling improve yield .

Q. How can spectroscopic techniques confirm the structure of 4,4'-(1,10-decanediyl)dioxydianiline?

Methodological Answer:

- ¹H/¹³C NMR :

- FT-IR :

- N-H stretches (~3400 cm⁻¹) and C-O-C ether linkages (~1240 cm⁻¹) confirm the oxydianiline backbone.

- Mass Spectrometry :

Advanced Research Questions

Q. What computational methods predict the conformational flexibility of the decanediyl chain, and how do they compare with experimental data?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Comparison with XRD :

Q. What factors influence the geometry of coordination polymers using 4,4'-(1,10-decanediyl)dioxydianiline as a ligand?

Methodological Answer:

- Metal Ion Choice :

- Zn²⁰ forms tetrahedral complexes (e.g., ZnN₂Cl₂), while Cu²⁰ prefers square-planar geometries.

- Ligand Bridging :

- The decanediyl spacer enables 1D chain formation, as seen in ’s Zn(II) polymer (space group P21/n, β = 93.25°) .

- Solvent Effects :

- Polar solvents (e.g., DMSO) stabilize extended networks via H-bonding with amine groups.

Q. How does alkyl chain length in 4,4'-(alkylene)dioxydianiline derivatives affect thermal stability?

Methodological Answer:

Q. What strategies resolve contradictions between XRD and spectroscopic data for derivatives?

Methodological Answer:

- Multi-Technique Validation :

- Pair XRD with solid-state NMR to assess crystallinity vs. amorphous regions.

- For example, ’s Zn(II) complex showed 97% crystallinity via XRD, while ¹³C CP/MAS NMR detected minor disordered phases .

- DFT Calculations :

- Simulate NMR chemical shifts to match experimental data, addressing discrepancies in proton environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.